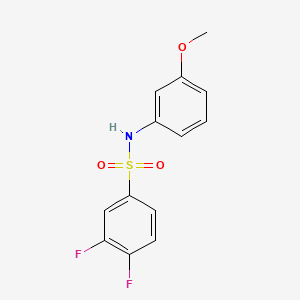
N-(2-chlorophenyl)-N'-(5-oxo-1-propylpyrrolidin-3-yl)ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-chlorophenyl)-N'-(5-oxo-1-propylpyrrolidin-3-yl)ethanediamide, also known as CPOP, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. CPOP is a small molecule that belongs to the class of amides and has a molecular weight of 336.85 g/mol.
Scientific Research Applications
N-(2-chlorophenyl)-N'-(5-oxo-1-propylpyrrolidin-3-yl)ethanediamide has shown promising results in various scientific research applications. One of the primary applications of this compound is in the field of cancer research. Studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. This compound has also been found to be effective in treating drug-resistant cancer cells.
Another application of this compound is in the field of neuroscience. This compound has been found to enhance the release of dopamine and inhibit the reuptake of dopamine, which makes it a potential candidate for the treatment of Parkinson's disease and other neurological disorders.
Mechanism of Action
N-(2-chlorophenyl)-N'-(5-oxo-1-propylpyrrolidin-3-yl)ethanediamide works by inhibiting the activity of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for the breakdown of endocannabinoids such as anandamide. By inhibiting FAAH, this compound increases the levels of endocannabinoids, which leads to the activation of cannabinoid receptors. The activation of cannabinoid receptors has been found to have various beneficial effects, including the reduction of inflammation, pain, and anxiety.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. Studies have shown that this compound reduces the levels of pro-inflammatory cytokines and increases the levels of anti-inflammatory cytokines, which makes it a potential candidate for the treatment of inflammatory disorders. This compound has also been found to reduce pain and anxiety in animal models.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(2-chlorophenyl)-N'-(5-oxo-1-propylpyrrolidin-3-yl)ethanediamide is its high potency and selectivity towards FAAH. This compound has been found to be more potent than other FAAH inhibitors, which makes it a useful tool for studying the role of endocannabinoids in various biological processes. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the research on N-(2-chlorophenyl)-N'-(5-oxo-1-propylpyrrolidin-3-yl)ethanediamide. One of the directions is to develop more potent and selective FAAH inhibitors based on the structure of this compound. Another direction is to study the effects of this compound on other biological processes, such as the immune system and the cardiovascular system. Additionally, further studies are needed to elucidate the potential side effects and toxicity of this compound.
Synthesis Methods
The synthesis of N-(2-chlorophenyl)-N'-(5-oxo-1-propylpyrrolidin-3-yl)ethanediamide involves the reaction between 2-chlorobenzoyl chloride and N-(5-oxo-1-propylpyrrolidin-3-yl)ethanediamide in the presence of a base such as triethylamine. The reaction yields this compound as a white solid with a yield of 78%. The purity of this compound can be increased by recrystallization from a suitable solvent.
properties
IUPAC Name |
N'-(2-chlorophenyl)-N-(5-oxo-1-propylpyrrolidin-3-yl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN3O3/c1-2-7-19-9-10(8-13(19)20)17-14(21)15(22)18-12-6-4-3-5-11(12)16/h3-6,10H,2,7-9H2,1H3,(H,17,21)(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQBAUHCWVSFTFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CC(CC1=O)NC(=O)C(=O)NC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(cyclopropylmethyl)-3-isopropyl-1-[2-(1H-1,2,4-triazol-1-yl)benzoyl]-1,4-diazepan-5-one](/img/structure/B5420137.png)
![5-[4-(4-methoxyphenyl)-1-piperazinyl]-2-[2-(3,4,5-trimethoxyphenyl)vinyl]-1,3-oxazole-4-carbonitrile](/img/structure/B5420145.png)
![N-{[(2-sec-butylphenyl)amino]carbonothioyl}-3-(3-nitrophenyl)acrylamide](/img/structure/B5420153.png)
![1-{1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl}-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B5420165.png)
![isopropyl 5-(2,5-dimethoxyphenyl)-7-methyl-2-[(5-methyl-2-furyl)methylene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5420174.png)

![3-[2-(4-fluorophenyl)ethyl]-1'-(2-pyrazinylcarbonyl)-1,4'-bipiperidine](/img/structure/B5420205.png)
![1-acetyl-N-(4-{[(2-methylphenyl)amino]sulfonyl}phenyl)-4-piperidinecarboxamide](/img/structure/B5420210.png)
![5-{[(2-methoxy-1-methylethyl)amino]sulfonyl}-2-methylbenzamide](/img/structure/B5420213.png)
![N-({(2R,5S)-5-[(6-methoxypyrimidin-4-yl)methyl]tetrahydrofuran-2-yl}methyl)-N,N',N'-trimethylethane-1,2-diamine](/img/structure/B5420228.png)
![5-(2,3-dimethoxyphenyl)-1-[3-(dimethylamino)propyl]-4-(4-ethoxybenzoyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5420232.png)
![N-(1,4-dioxan-2-ylmethyl)-N,1-dimethyl-6-(3-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5420240.png)
![7-(3-methylbut-2-enoyl)-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5420245.png)
![[2-(4-chloro-2-isopropyl-5-methylphenoxy)ethyl]ethylamine hydrochloride](/img/structure/B5420254.png)